N6-(2-Carboxyacetyl)-L-lysine

Sirtuin enzymology Deacylase kinetics PTM substrate specificity

Accurate malonylation profiling requires a specific malonyl-lysine standard-not acetyl or succinyl analogues. N6-(2-Carboxyacetyl)-L-lysine (Nε-malonyl-L-lysine) is the validated reference for: • Quantitative malonylome mapping (1,137+ sites identified via anti-malonyl-lysine Ab enrichment) • SIRT5 demalonylase activity assays (12× lower Km than succinyl substrates) • GAPDH K184 malonylation studies in metabolic disease models Supplied as a high-purity lyophilized powder for LC-MS/MS, antibody validation, and functional enzymology. Available for immediate research use.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Cat. No. B11720380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-Carboxyacetyl)-L-lysine
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC(CCNC(=O)CC(=O)O)CC(C(=O)O)N
InChIInChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1
InChIKeyMCSXQLOMUKSQTN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonyl-lysine for PTM and Metabolic Research


N6-(2-Carboxyacetyl)-L-lysine (synonym: Nε-malonyl-L-lysine, malonyl-lysine) is a malonylated conjugate of L-lysine where a malonyl group (CO-CH₂-CO) is covalently attached to the ε-amino group [1]. The compound serves as the core chemical entity underlying lysine malonylation (Kmal), a post-translational modification (PTM) that has emerged as a critical regulatory mechanism in cellular metabolism distinct from lysine acetylation and succinylation [2]. As a PTM marker and analytical reference standard, this compound is primarily utilized in proteomics research to identify, quantify, and characterize malonylated proteins across metabolic pathways, with particular relevance to glycolysis, fatty acid oxidation, and mitochondrial function [3].

Malonyl-lysine vs. Other Acylations: Functional Distinctions


Lysine malonylation, acetylation, and succinylation are distinct PTMs that differ fundamentally in their carbon chain length, charge state, and steric properties. Malonylation introduces a three-carbon acidic malonyl group (CO-CH₂-CO) that imparts a negative charge and distinct structural conformation to modified lysine residues, in contrast to the two-carbon neutral acetyl group in acetylation or the four-carbon succinyl group in succinylation [1]. These structural differences translate into non-overlapping protein targeting: proteomic analyses reveal that malonylation targets a distinct set of proteins compared to acetylation and succinylation, with glycolysis enzymes representing the top SIRT5-regulated malonylation pathway [2]. Consequently, substituting malonyl-lysine with acetyl-lysine or succinyl-lysine in experimental systems will yield fundamentally different biochemical and functional outcomes, making N6-(2-Carboxyacetyl)-L-lysine the only appropriate reference compound for malonylation-specific investigations [3].

Malonyl-lysine: Comparative Evidence for Selection


SIRT5 Substrate Specificity for Malonyl-lysine

SIRT5, the primary demalonylase for lysine malonylation, exhibits distinct kinetic parameters when processing malonyl-lysine versus succinyl-lysine peptide substrates. In an in vitro assay using histone H3K9-derived peptides, SIRT5 displayed a Km value of 0.0058 mM for the malonyl-lysine peptide (KQTAR(N6-malonyl)KSTGGWW) compared to a significantly higher Km value of 0.069 mM for the corresponding succinyl-lysine peptide when assayed with the wild-type enzyme under identical pH 8.0 and 25°C conditions [1]. The 12-fold lower Km for the malonylated substrate indicates that SIRT5 has substantially higher apparent binding affinity for malonyl-lysine relative to succinyl-lysine in this peptide context. Furthermore, mutational analysis of the SIRT5 active site (Tyr-102 and Arg-105) confirms that these residues specifically define substrate selectivity by binding to malonylated and succinylated substrates within an enlarged hydrophobic pocket [2].

Sirtuin enzymology Deacylase kinetics PTM substrate specificity

Proteome-Wide Malonylation Target Specificity

Affinity enrichment coupled with label-free quantitative proteomics in wild-type and Sirt5−/− mouse tissues identified 1,137 malonyllysine sites across 430 proteins, with 183 sites (spanning 120 proteins) showing significantly increased malonylation levels in Sirt5−/− animals [1]. Direct comparison with previously reported acylation profiles revealed that malonylation targets a fundamentally different set of proteins than acetylation and succinylation [2]. Specifically, pathway analysis identified glycolysis as the top SIRT5-regulated pathway for malonylation, with glycolytic flux diminished in primary hepatocytes from Sirt5−/− mice compared to wild-type controls [3]. Notably, substitution of malonylated lysine residue K184 in glyceraldehyde 3-phosphate dehydrogenase (GAPDH) with glutamic acid—a malonyllysine mimic—suppressed its enzymatic activity, demonstrating a functional consequence unique to malonylation at this site that cannot be replicated by acetylation or succinylation at the same residue [4].

Quantitative proteomics Acylome profiling PTM crosstalk

Antibody Specificity for Malonyl-lysine Detection

Commercial anti-malonyl-lysine antibodies have been rigorously validated for PTM-specific recognition. In a dot-blot assay, anti-malonyl-lysine antibodies specifically identified malonyl-lysine-containing peptides but showed no detectable signal for acetyl-lysine or succinyl-lysine peptides, confirming zero cross-reactivity with structurally related lysine acylations [1]. This specificity is corroborated by product documentation from multiple vendors stating that malonyl-lysine monoclonal antibody mixes recognize endogenous protein levels only when malonylated at a lysine residue and do not cross-react with other lysine modifications . In contrast, pan-acetyl-lysine antibodies are known to exhibit variable cross-reactivity with other acyl modifications, making malonyl-lysine-specific detection tools uniquely positioned for unambiguous Kmal identification and quantification in complex biological samples [2].

Antibody validation Immunodetection specificity PTM quantification

Non-Enzymatic Formation of Malonyl-lysine

Unlike lysine acetylation, which is primarily catalyzed by specific acetyltransferase enzymes (KATs), lysine malonylation occurs predominantly via a non-enzymatic mechanism driven by the intrinsic reactivity of malonyl-CoA [1]. In vitro incubation experiments have directly demonstrated that Nε-malonyl-lysine forms spontaneously when free lysine is incubated with malonyl-CoA, without any requirement for enzymatic catalysis [2]. This non-enzymatic formation mechanism fundamentally distinguishes malonylation from enzymatically regulated PTMs such as acetylation, as malonylation levels are directly coupled to fluctuations in intracellular malonyl-CoA concentrations—a key metabolic intermediate that reflects cellular fatty acid synthesis status and energy charge [3]. Consequently, malonyl-lysine serves as a direct metabolic sensor in experimental systems, a property not shared by acetyl-lysine which requires enzymatic writers and erasers for dynamic regulation.

Non-enzymatic acylation Metabolic sensing Thioester reactivity

Application Scenarios for Malonyl-lysine


Global Malonylome Profiling

N6-(2-Carboxyacetyl)-L-lysine serves as the essential reference standard for developing and validating affinity enrichment workflows in quantitative malonylome profiling. Studies have successfully identified 1,137 malonyllysine sites across 430 proteins using anti-malonyl-lysine antibody enrichment followed by label-free LC-MS/MS [1]. The compound is used as a positive control to verify antibody specificity and as a calibration standard to establish detection limits and quantify malonylation stoichiometry. This application is particularly valuable for mapping malonylation dynamics in SIRT5 knockout models, metabolic disease tissues, and pharmacological intervention studies [2].

SIRT5 Activity Assays and Inhibitor Screening

The compound is indispensable for in vitro SIRT5 enzyme activity assays using synthetic peptide substrates containing N6-malonyl-lysine (e.g., histone H3K9 malonyl peptide: KQTAR(N6-malonyl)KSTGGWW) [1]. Given the 12-fold lower Km of SIRT5 for malonyl-lysine versus succinyl-lysine peptides, malonyl-lysine-based substrates are required for accurate assessment of SIRT5 demalonylase activity and high-throughput screening of SIRT5-selective modulators [2]. This application supports drug discovery programs targeting SIRT5 for metabolic disorders, cancer, and inflammatory diseases [3].

GAPDH Malonylation in Glycolysis

N6-(2-Carboxyacetyl)-L-lysine enables functional investigation of glycolysis regulation through site-specific malonylation of GAPDH at lysine 184 (K184). Malonylation at this site suppresses GAPDH enzymatic activity, and substitution with a malonyllysine mimic (glutamic acid) recapitulates this inhibitory effect [1]. Researchers use N6-(2-Carboxyacetyl)-L-lysine as an analytical standard to quantify endogenous GAPDH malonylation levels in primary hepatocytes, cancer cell lines, and tissue samples from metabolic disease models, providing mechanistic insight into how malonylation regulates glycolytic flux [2].

Metabolite-Driven Acylation Dynamics

Because malonyl-lysine forms predominantly via non-enzymatic reaction between lysine and malonyl-CoA, the compound is uniquely suited as a reference standard for investigating metabolite-driven PTM dynamics independent of enzymatic regulation [1]. Researchers utilize N6-(2-Carboxyacetyl)-L-lysine to calibrate targeted metabolomics assays that detect and quantify the free malonyl-lysine metabolite in tissues and biofluids, enabling studies that link lysine metabolism to fatty acid synthesis inhibition and metabolic reprogramming in hypertension, diabetes, and cancer [2].

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